![molecular formula C15H15NS B14415004 Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- CAS No. 86022-50-6](/img/structure/B14415004.png)
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- is an organic compound with the molecular formula C16H17NS It is a derivative of benzenecarbothioamide, where the amide nitrogen is substituted with a (1R)-1-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- typically involves the reaction of benzenecarbothioamide with (1R)-1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thiobenzamide: A structurally related compound with similar chemical properties.
Benzothioamide: Another related compound with a thiocarbonyl group.
Phenylthioamide: Shares the phenyl and thiocarbonyl groups with Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-.
Uniqueness
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- is unique due to the presence of the (1R)-1-phenylethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
86022-50-6 |
|---|---|
Fórmula molecular |
C15H15NS |
Peso molecular |
241.4 g/mol |
Nombre IUPAC |
N-[(1R)-1-phenylethyl]benzenecarbothioamide |
InChI |
InChI=1S/C15H15NS/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)/t12-/m1/s1 |
Clave InChI |
LCUFGDBHLKLNJM-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC(=S)C2=CC=CC=C2 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


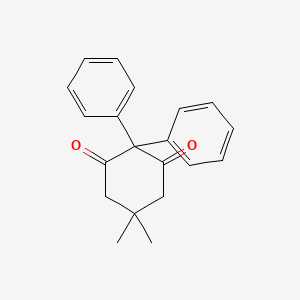
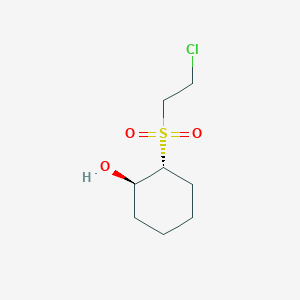
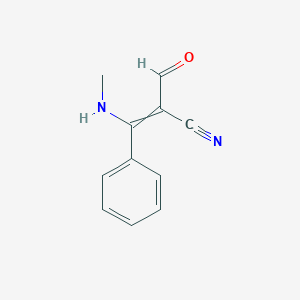
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
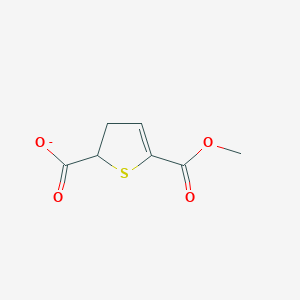

![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)


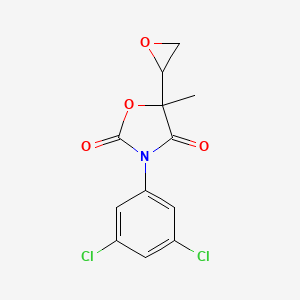
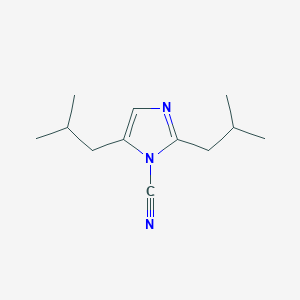

![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
